molecular formula C11H17NO B2537965 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 1187161-00-7

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B2537965
CAS No.: 1187161-00-7
M. Wt: 179.263
InChI Key: YBAFNVQVRAGMGF-UHFFFAOYSA-N
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Description

9-Cyclopropyl-9-azabicyclo[331]nonan-3-one is a bicyclic compound featuring a cyclopropyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable bicyclic ketone precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of cyclopropyl ketones or oxides.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • 9-Azabicyclo[3.3.1]nonane N-oxyl

Comparison:

  • Structural Differences: 9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one features a cyclopropyl group, whereas similar compounds may have different substituents such as benzyl or oxyl groups.
  • Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds.
  • Applications: While all these compounds may have applications in chemistry and biology, their specific uses can vary based on their unique properties.

Properties

IUPAC Name

9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-11-6-9-2-1-3-10(7-11)12(9)8-4-5-8/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAFNVQVRAGMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Glutaraldehyde (36.5 mL, 95 mmol) and 1,3-acetonedicarboxylic acid (10 g, 65 mmol) were suspended in water (100 mL) and stirred by a mechanical stirrer under argon for 30 min. To the yellow solution cyclopropylamine (3.5 mL, 50 mmol) were added in one portion whereby a slightly exothermic reaction occurred and a gas evolved. The reaction mixture was stirred at 23° C. overnight. The reaction mixture was acidified with 3 N Hydrochloride solution until pH<2, then extracted with dichloromethane. The water layer was now adjusted with 3 N NaOH to pH 8 and extracted three times with dichloromethane, the organic layers were combined, dried over MgSO4, filtered and the solvents were evaporated. Purification of the crude product by flash chromatography with n-heptane and ethyl acetate gave the title compound as a white solid (940 mg, 11%); MS: m/e=180.2 (M+H+).
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
11%

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